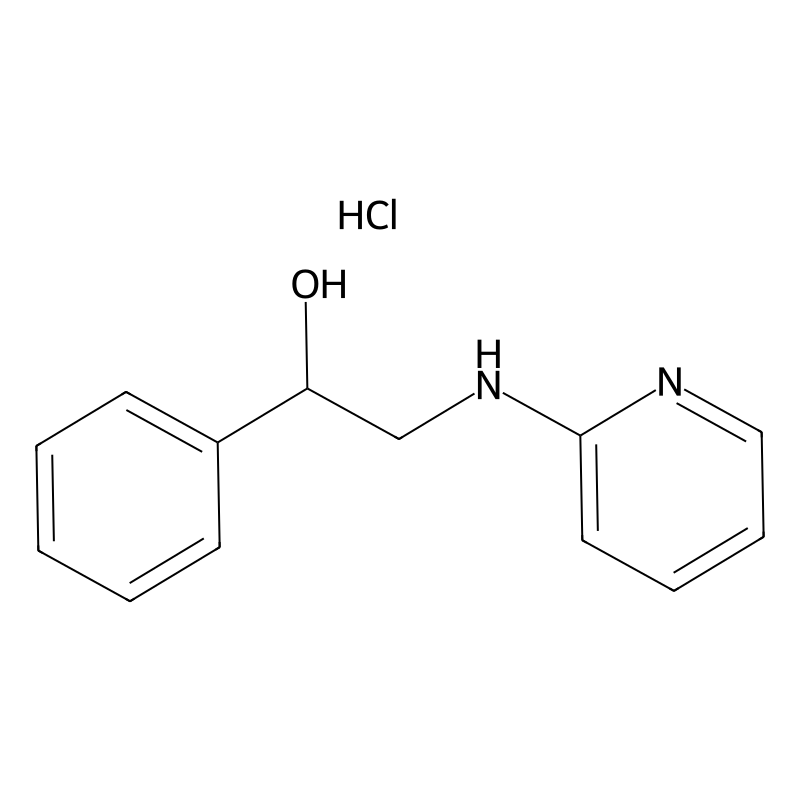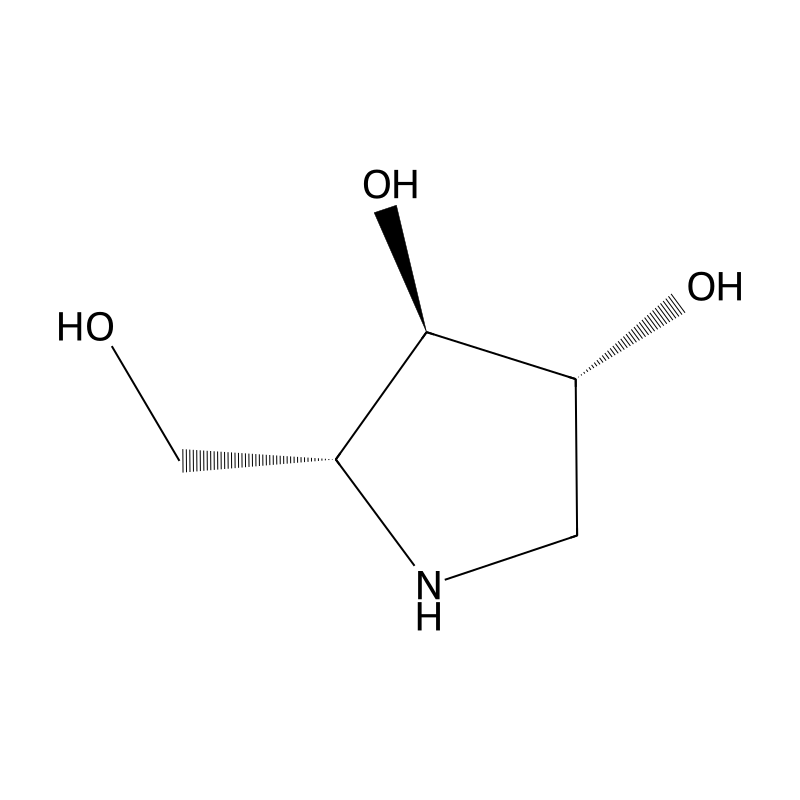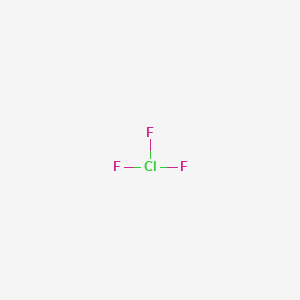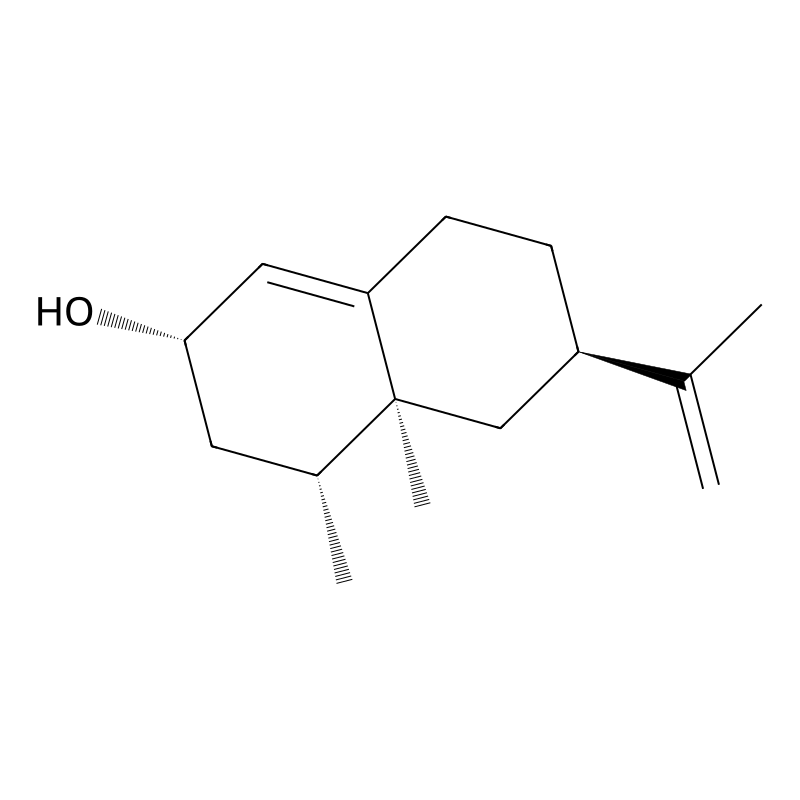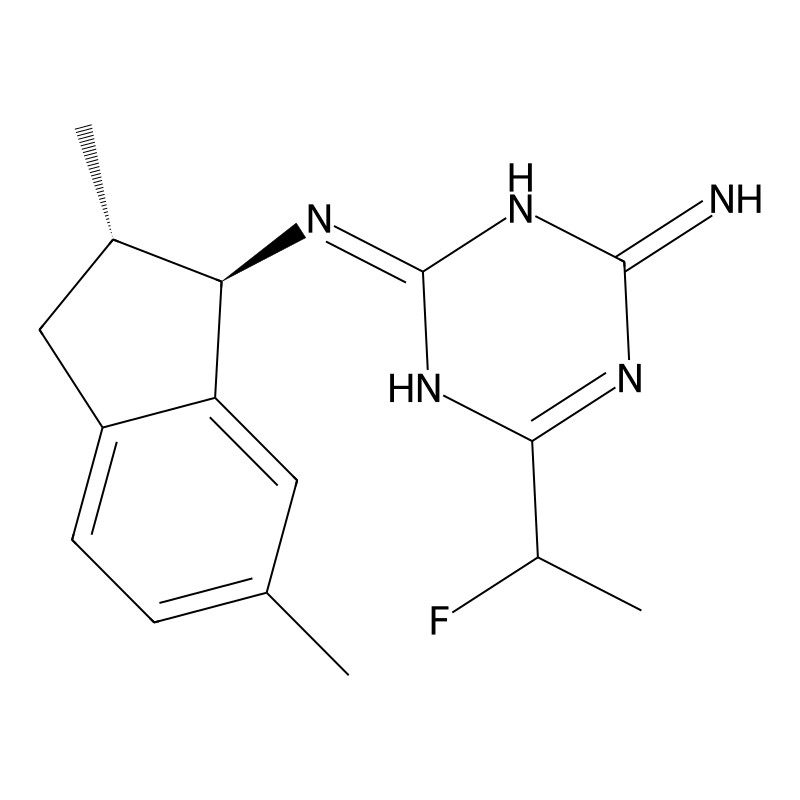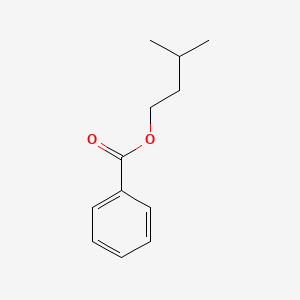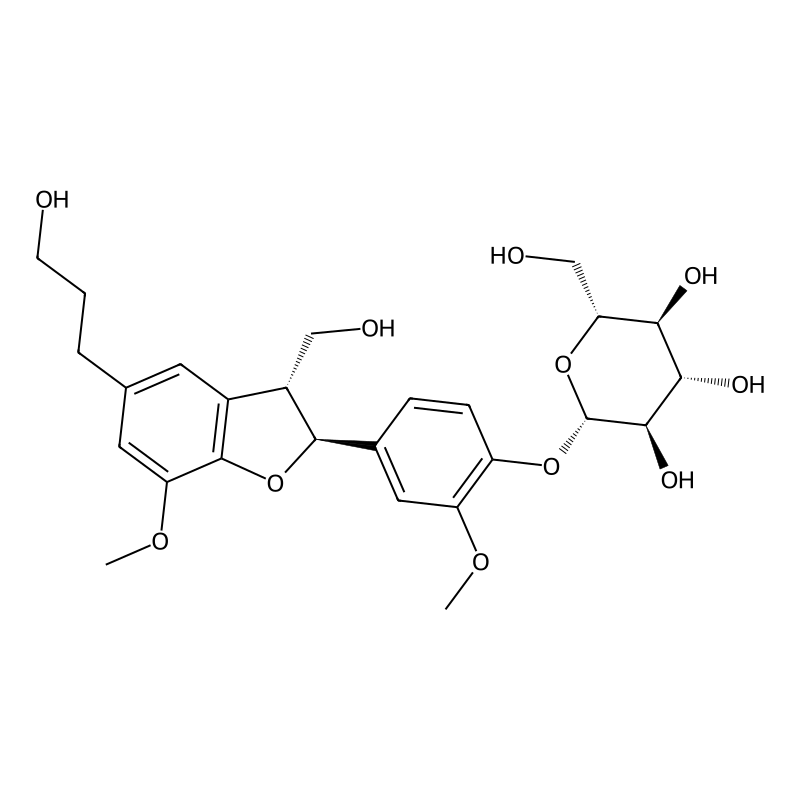Zinc acetylacetonate hydrate
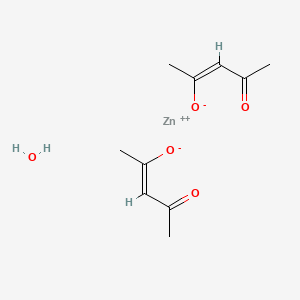
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Precursor for Zinc-Based Materials
Zinc acetylacetonate xhydrate is a valuable precursor for synthesizing various zinc-based materials due to its good solubility and ease of decomposition. When subjected to thermal treatment, it decomposes to zinc oxide (ZnO), a widely studied material with applications in photocatalysis, electronics, and gas sensors []. Research has explored using Zn(acac)2•xH2O for the synthesis of other zinc-containing materials like nanoparticles, thin films, and metal-organic frameworks (MOFs) [, ].
Catalyst and Catalyst Precursor
Zinc acetylacetonate xhydrate finds use as a catalyst or a precursor for various catalytic reactions. The presence of the coordinated acetylacetonate ligand makes the central zinc ion accessible for participation in catalytic cycles. Research has explored its application in organic transformations like aldol condensations and Diels-Alder reactions []. Additionally, it can be used as a precursor for synthesizing well-defined heterogeneous catalysts containing zinc [].
Zinc acetylacetonate hydrate is an organometallic compound with the chemical formula . It is a coordination complex formed from zinc and acetylacetone, where zinc is chelated by two acetylacetonate ligands. This compound typically exists as a trimer, represented as , in which each zinc ion is coordinated by five oxygen atoms in a distorted trigonal bipyramidal geometry . Zinc acetylacetonate hydrate is a crystalline substance that exhibits slight solubility in water but is more soluble in organic solvents, making it useful in various chemical applications.
- Formation of Zinc Oxide: It can decompose to form zinc oxide nanoparticles when heated or treated with certain solvents. The reaction proceeds through a ligand-exchange mechanism, where the acetylacetonate groups dissociate from the zinc center .
- Catalytic Activity: This compound acts as a catalyst in organic synthesis, particularly in forming carbon-carbon bonds and synthesizing long-chain alcohols and aldehydes . It has also been used to prepare magnetic films such as and other zinc-based materials .
Several methods exist for synthesizing zinc acetylacetonate hydrate:
- Reaction of Zinc Sulfate: One common method involves reacting zinc sulfate with acetylacetone and sodium hydroxide. This method yields the hydrate form of the compound through controlled precipitation .
- Solvent-Based Methods: Another approach utilizes refluxing an oversaturated solution of zinc acetylacetonate hydrate in organic solvents such as 1-butanol or isobutanol to produce zinc oxide nanoparticles .
Zinc acetylacetonate hydrate finds applications across various fields:
- Catalyst in Organic Synthesis: It is widely used as a catalyst for synthesizing complex organic molecules, particularly in reactions involving carbon-carbon bond formation .
- Material Science: The compound serves as a precursor for producing thin films of zinc oxide and other zinc-based materials through methods such as chemical vapor deposition (CVD) .
- Nanotechnology: It is utilized to synthesize nanostructured materials, including nanoparticles and nanorods, which have applications in electronics and optics .
Studies on the interactions of zinc acetylacetonate hydrate with other compounds have shown its effectiveness as a catalyst in various reactions. Its ability to facilitate ligand exchange reactions makes it valuable for synthesizing other metal complexes and organic compounds . Additionally, research indicates that its interaction with different solvents can influence the morphology and size of the resulting nanoparticles during synthesis processes.
Zinc acetylacetonate hydrate shares similarities with several other metal acetylacetonates. Below are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Zinc Acetylacetonate | Anhydrous form; commonly used in catalysis | |
| Copper Acetylacetonate | Exhibits different catalytic properties; blue color | |
| Iron Acetylacetonate | Used for magnetic materials; different oxidation state | |
| Manganese Acetylacetonate | Catalytic properties similar to those of iron |
Uniqueness of Zinc Acetylacetonate Hydrate:
Zinc acetylacetonate hydrate's unique trimeric structure allows for distinct coordination chemistry compared to its counterparts. Its solubility profile and ability to form nanoparticles further enhance its utility in material science applications, setting it apart from other metal acetylacetonates.
